Ethanone, 1-[2-(4-morpholinyl)phenyl]-
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-morpholin-4-ylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-10(14)11-4-2-3-5-12(11)13-6-8-15-9-7-13/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFFJQBAEALVMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558195 | |
| Record name | 1-[2-(Morpholin-4-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117607-26-8 | |
| Record name | 1-[2-(Morpholin-4-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(morpholin-4-yl)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biodegradable Polymeric Nanoparticles:
Polymers such as Poly(lactic-co-glycolic acid) (PLGA) and Poly(ε-caprolactone) (PCL) are FDA-approved, biocompatible, and biodegradable materials widely used in drug delivery. researchgate.netsigmaaldrich.com Nanoparticles formulated from these polymers can encapsulate hydrophobic compounds like Ethanone (B97240), 1-[2-(4-morpholinyl)phenyl]- within their core. The release of the compound would occur gradually as the polymer matrix undergoes hydrolytic degradation (erosion) and through diffusion of the drug out of the polymer. mdpi.com The release kinetics can be precisely tuned by altering the polymer's molecular weight, the ratio of lactic to glycolic acid in PLGA, and the nanoparticle size. sigmaaldrich.com
Stimuli Responsive Polymeric Systems:
A more sophisticated approach involves "smart" polymers that respond to specific environmental triggers, such as pH, temperature, or redox potential. nih.govnih.gov
pH-Responsive Systems: The tumor microenvironment is often more acidic (pH ~6.5) than healthy tissue (pH 7.4). Polymers containing acidic or basic functional groups can be designed to change their conformation or solubility at these lower pH values. nih.gov For instance, a nanoparticle made from a pH-sensitive polymer like poly(acrylic acid) (PAA) could be engineered to be stable in the bloodstream but to swell or disassemble upon reaching an acidic tumor, triggering the release of its payload. researchgate.net The morpholine (B109124) nitrogen in the target compound itself has a pKa that could influence its interaction with and release from such acidic polymers.
Redox-Responsive Systems: The intracellular environment has a significantly higher concentration of reducing agents like glutathione (B108866) (GSH) compared to the extracellular space. nih.gov Polymeric nanoparticles can be constructed with disulfide bonds (-S-S-) as cross-linkers. These bonds are stable in the bloodstream but are rapidly cleaved in the presence of high GSH levels inside a cell, causing the nanoparticle to break apart and release its contents. This provides a mechanism for intracellular drug delivery. nih.gov
Lipid Based Nanocarriers:
Liposomes, which are vesicles composed of a lipid bilayer, are another well-established platform for drug delivery. Hydrophobic molecules like Ethanone (B97240), 1-[2-(4-morpholinyl)phenyl]- can be partitioned within the lipid bilayer. The surface of liposomes can also be modified with polymers like Poly(ethylene glycol) (PEG) ("PEGylation") to increase their circulation time in the bloodstream by evading the immune system. nih.gov
The following interactive data table compares various theoretical controlled-release systems for Ethanone, 1-[2-(4-morpholinyl)phenyl]- .
Table 2: Comparison of Theoretical Controlled Release Systems
| Carrier System | Core Material(s) | Primary Release Mechanism(s) | Theoretical Advantage for Target Compound |
|---|---|---|---|
| PLGA Nanoparticles | Poly(lactic-co-glycolic acid) | Bulk erosion, Diffusion | Sustained, tunable release over days to weeks. Well-established and biocompatible. sigmaaldrich.com |
| PCL Nanoparticles | Poly(ε-caprolactone) | Surface erosion, Diffusion | Slower degradation and longer-term release compared to PLGA. researchgate.net |
| pH-Responsive Micelles | e.g., Poly(histidine), Poly(acrylic acid) (PAA) | pH-triggered disassembly/swelling | Targeted release in acidic environments like tumors or endosomes. nih.govresearchgate.net |
| Redox-Responsive Nanoparticles | Disulfide-crosslinked polymers | Reduction-triggered disassembly | Targeted intracellular release in response to high glutathione (B108866) levels. nih.gov |
Mechanistic Studies of Molecular Interactions in Vitro and Theoretical
Ligand-Target Interaction Studies (Excluding Clinical Human Data)
Detailed in vitro studies to elucidate the specific molecular targets of Ethanone (B97240), 1-[2-(4-morpholinyl)phenyl]- are not documented in publicly accessible scientific literature. The following subsections represent standard methodologies used to characterize such interactions, for which no specific data exists for the title compound.
No published studies were identified that have determined the enzyme inhibition kinetics of Ethanone, 1-[2-(4-morpholinyl)phenyl]-. Information regarding its potential inhibitory effects on specific enzymes, including parameters such as IC₅₀ (half-maximal inhibitory concentration), Kᵢ (inhibition constant), and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), is currently unavailable.
To illustrate the type of data that would be presented here had it been available, the following is a hypothetical data table.
Hypothetical Enzyme Inhibition Data for Ethanone, 1-[2-(4-morpholinyl)phenyl]-
| Enzyme Target | Inhibition Type | IC₅₀ (µM) | Kᵢ (µM) |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
There is no available data from in vitro receptor binding assays for Ethanone, 1-[2-(4-morpholinyl)phenyl]-. Such studies would typically assess the affinity and selectivity of the compound for a panel of receptors, ion channels, and transporters. The results, usually presented as binding affinities (Kᵢ or Kₐ) or percentage of inhibition at a given concentration, are crucial for understanding the compound's pharmacological profile.
A representative table for such data is provided below for illustrative purposes.
Hypothetical Receptor Binding Profile for Ethanone, 1-[2-(4-morpholinyl)phenyl]-
| Receptor Target | Binding Affinity (Kᵢ, nM) | Assay Type |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Research into the molecular recognition properties of Ethanone, 1-[2-(4-morpholinyl)phenyl]- in non-biological systems, such as with synthetic receptors, cyclodextrins, or other host molecules, has not been reported. These studies are valuable for understanding the fundamental non-covalent interactions that can influence the compound's behavior in various environments.
Chemo-Biological Characterization at a Molecular Level
The molecular-level characterization of Ethanone, 1-[2-(4-morpholinyl)phenyl]- to understand how its chemical structure influences its biological activity is not described in the current body of scientific literature.
There are no published studies on how modifications to the substituents on the phenyl or morpholinyl rings of Ethanone, 1-[2-(4-morpholinyl)phenyl]- affect its in vitro activity. Such investigations would involve synthesizing a series of analogues with varying electronic and steric properties to probe the key structural features required for any potential biological effect.
Systematic structure-activity relationship (SAR) studies involving the derivatization of Ethanone, 1-[2-(4-morpholinyl)phenyl]- have not been reported. SAR studies are fundamental in medicinal chemistry for optimizing lead compounds into more potent and selective agents. The absence of such data indicates that the exploration of this chemical scaffold for therapeutic purposes is likely in a very early or non-existent stage.
A hypothetical SAR data table is presented below to demonstrate how such information would be structured.
Hypothetical Structure-Activity Relationship Data for Derivatives of Ethanone, 1-[2-(4-morpholinyl)phenyl]-
| Derivative (Modification) | Target Activity (e.g., IC₅₀, µM) | Key Structural Change |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Mechanisms of Action in Non-Cellular/Non-Human Systems
Currently, there is a notable lack of specific research in the public domain detailing the mechanisms of action of Ethanone, 1-[2-(4-morpholinyl)phenyl]- in non-cellular or non-human systems. While studies exist for structurally related morpholino-substituted acetophenones, which are often investigated for their roles as intermediates in the synthesis of bioactive molecules, specific mechanistic data for the 2-(4-morpholinyl)phenyl isomer remains elusive. The exploration of how this compound interacts with non-biological entities, such as catalysts, or its role in chemical sensing in non-human systems has not been a significant focus of published research to date.
Photochemical and Photophysical Processes
The study of how molecules interact with light is crucial for understanding their potential applications in areas like photochemistry and materials science. This includes processes of light-induced transformation and the emission of light through fluorescence and phosphorescence.
Light-Induced Transformations of Ethanone, 1-[2-(4-morpholinyl)phenyl]-
Detailed studies on the specific light-induced transformations of Ethanone, 1-[2-(4-morpholinyl)phenyl]- are not extensively reported in the available scientific literature. For aromatic ketones, photochemical reactions such as Norrish Type I and Type II cleavages or photoreduction are common pathways upon excitation. However, without experimental data for this specific molecule, any proposed transformation would be purely speculative and based on general principles of ketone photochemistry. The influence of the ortho-morpholinyl substituent on these potential photochemical pathways has not been specifically investigated or documented.
Fluorescence and Phosphorescence Quantum Yields and Lifetimes
Quantitative data regarding the fluorescence and phosphorescence quantum yields and lifetimes of Ethanone, 1-[2-(4-morpholinyl)phenyl]- are not available in the current body of scientific literature. Such data is essential for characterizing the excited state properties of a molecule. The quantum yield provides a measure of the efficiency of the emission process, while the lifetime indicates the duration the molecule remains in an excited state. The absence of this information precludes a detailed discussion of the photophysical behavior of this compound and its potential as a luminescent material or probe.
Applications in Polymer Science and Coatings
In the realm of polymer science, molecules containing the morpholinylphenyl ethanone framework are explored for their utility in initiating polymerization and modifying the properties of the resulting polymers and coatings.
A photoinitiator is a molecule that, upon absorbing light, generates reactive species such as free radicals or cations, which in turn initiate polymerization. sigmaaldrich.com The efficiency of a photoinitiator is dependent on its ability to absorb light at specific wavelengths (matching the light source) and convert this light energy into chemical energy. sigmaaldrich.com
While direct studies on "Ethanone, 1-[2-(4-morpholinyl)phenyl]-" as a photoinitiator are not extensively detailed, related compounds with a morpholinylphenyl structure are well-established in this role. For instance, 1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]- is recognized for its use as a photosensitizer and an intermediate in the paint and coating industry. lookchem.comnih.gov Another example is 2-Methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanone, commercially known as Photoinitiator 907, which is widely used in UV curing applications. shoufu.com Similarly, 1-(2-Naphthyl)-2-(1-pyrrolidinyl)ethanone has been synthesized and successfully used as a photoinitiator for the free-radical polymerization of methyl methacrylate (B99206) (MMA). researchgate.net These examples demonstrate that the morpholine (B109124) group, often in conjunction with other functionalities on the phenyl ring, can be a key component of Type I and Type II photoinitiator systems that are vital for the rapid curing of inks, coatings, and adhesives.
Table 1: Examples of Related Morpholine-Containing Photoinitiators
| Compound Name | CAS Number | Application |
|---|---|---|
| 1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]- | 119344-86-4 | Photosensitizer, Paint and coating additive lookchem.comnih.gov |
The integration of specific chemical moieties directly into the main chain or backbone of a polymer is a powerful strategy to fundamentally alter its properties. This can be achieved by synthesizing monomers containing the desired functional group and subsequently polymerizing them. Atom insertion into existing polymer backbones, such as converting polyketones to polyamides via Schmidt or Beckmann rearrangements, represents another advanced method for backbone modification. chemrxiv.org
However, specific research detailing the synthesis of monomers based on Ethanone, 1-[2-(4-morpholinyl)phenyl]- and their subsequent polymerization to incorporate this unit into a polymer backbone is not prominently available in the reviewed literature. The development of such polymers could potentially lead to materials with unique thermal, optical, or mechanical characteristics derived from the specific properties of the morpholinylphenyl ethanone group.
The introduction of functional molecules into a polymer matrix can significantly modulate the material's bulk properties. The mechanical properties of polymers, such as tensile strength, stiffness (Young's Modulus), and elasticity, are dictated by factors like molecular weight, cross-linking, and intermolecular forces. researchgate.netnih.gov Similarly, optical properties, including refractive index and light absorption, can be tuned by incorporating chromophores into the polymer structure. chemrxiv.orgmdpi.comresearchgate.net
While direct data on how Ethanone, 1-[2-(4-morpholinyl)phenyl]- specifically alters polymer properties is scarce, the general principles suggest that its incorporation could have notable effects. The rigid aromatic ring could enhance stiffness and thermal stability, while the polar morpholine group might increase intermolecular interactions, potentially affecting tensile strength and solvent resistance. The conjugated system of the molecule suggests it could also influence the optical properties, such as UV absorption and refractive index, which is a critical consideration in the development of advanced coatings and optical materials. mdpi.com
Table 2: General Mechanical Properties of Common Polymers
| Polymer | Tensile Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|---|
| Polypropylene (PP) | 1.0 | 31 | >100 |
| Polyethylene (PE) | 1.1 | 22 | >100 |
| Polylactic Acid (PLA) | 2.1 - 3.9 | 85 | <10 |
Note: Values are approximate and can vary based on specific grade and processing conditions. researchgate.netmdpi.com
Role in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. These interactions are key to processes like molecular recognition and self-assembly.
Molecular recognition is the specific binding of a guest molecule to a complementary host molecule, driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic forces. rsc.orgmdpi.com These principles are fundamental to designing chemical sensors and other functional materials. mdpi.commdpi.com The structure of Ethanone, 1-[2-(4-morpholinyl)phenyl]- contains several features that can participate in such interactions: the aromatic ring can engage in π-π stacking, the oxygen and nitrogen atoms of the morpholine group can act as hydrogen bond acceptors, and the ketone group provides an additional polar site. mdpi.com
This capacity for forming multiple non-covalent bonds makes the morpholinylphenyl ethanone scaffold a candidate for use in designing host molecules for molecular recognition applications. By modifying the core structure, it is possible to create specific binding pockets for target analytes.
The directed self-assembly of molecules through non-covalent interactions can lead to the formation of highly ordered supramolecular architectures, such as crystals, or less ordered amorphous structures. researchgate.net The final architecture is determined by the balance of attractive and repulsive forces between the constituent molecules.
The study of crystal structures provides direct insight into these interactions. For example, the crystal structure of a related compound, 2-(3-Bromophenyl)-1-(4-morpholinyl)ethanone, has been determined using X-ray diffraction. tandfonline.com Such analyses reveal how individual molecules pack in the solid state, elucidating the specific non-covalent interactions that stabilize the crystalline lattice. This knowledge is crucial for crystal engineering, where the goal is to design molecules that will self-assemble into materials with desired properties. tandfonline.com While information on the formation of amorphous supramolecular structures involving this specific compound is limited, the potential for such assemblies exists, particularly in the context of polymer blends or thin films.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. These theoretical methods can predict various characteristics from first principles, offering insights that complement experimental data.
Electronic Structure and Molecular Orbitals
An analysis of the electronic structure of Ethanone (B97240), 1-[2-(4-morpholinyl)phenyl]- would involve the calculation of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is crucial for determining the molecule's chemical reactivity and kinetic stability. The distribution of electron density, typically visualized through electrostatic potential maps, would highlight the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.
Energy Profiles of Reaction Pathways
Theoretical calculations can be employed to map the energy profiles of potential reaction pathways involving Ethanone, 1-[2-(4-morpholinyl)phenyl]-. This involves identifying transition states and calculating activation energies for various transformations, such as oxidation, reduction, or substitution reactions. Such studies are vital for understanding the compound's stability and reactivity under different chemical conditions.
Prediction of Spectroscopic Properties
Quantum chemical methods are frequently used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. For Ethanone, 1-[2-(4-morpholinyl)phenyl]-, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms, as well as its vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum.
Molecular Docking and Dynamics Simulations
These computational techniques are pivotal in the field of medicinal chemistry for predicting how a molecule might interact with a biological target, such as a protein or enzyme.
Ligand-Protein Interaction Modeling (In Silico)
Molecular docking simulations could be used to predict the binding affinity and orientation of Ethanone, 1-[2-(4-morpholinyl)phenyl]- within the active site of a target protein. This in silico modeling would identify potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. Such studies are foundational in drug discovery for assessing the potential of a compound as a therapeutic agent.
Conformational Sampling and Free Energy Landscapes
Molecular dynamics (MD) simulations can provide a deeper understanding of the flexibility of Ethanone, 1-[2-(4-morpholinyl)phenyl]- and its dynamic behavior when interacting with a biological target. By simulating the movement of atoms over time, MD can be used to perform conformational sampling and construct free energy landscapes. These landscapes reveal the most stable conformations of the molecule and the energetic barriers between different states, offering insights into the thermodynamics and kinetics of binding.
While the application of these computational methods to Ethanone, 1-[2-(4-morpholinyl)phenyl]- holds significant potential for elucidating its chemical and biological characteristics, the current body of scientific literature lacks specific studies to provide concrete data for these analyses.
Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding clinical)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ubaya.ac.id For "Ethanone, 1-[2-(4-morpholinyl)phenyl]-" and its derivatives, QSAR models can be developed to predict their in vitro biological activities and to guide the design of new molecules with enhanced potency or other desired properties.
Development of Predictive Models for In Vitro Biological Activity
The development of predictive QSAR models for compounds structurally related to "Ethanone, 1-[2-(4-morpholinyl)phenyl]-" often focuses on their potential as inhibitors of specific enzymes, such as phosphoinositide 3-kinases (PI3Ks), which are relevant targets in cancer therapy. nih.govnih.gov The morpholine (B109124) moiety, in particular, is a key structural feature in many PI3K inhibitors. researchgate.net
QSAR models for these types of compounds are typically built using a dataset of molecules with experimentally determined biological activities (e.g., IC50 values). nih.gov Various statistical methods, including linear discriminant analysis (LDA) and random forest (RF), have been employed to create these models, often achieving high accuracy in predicting the activity of new compounds. nih.gov For instance, a multi-target QSAR model for PI3K inhibitors demonstrated accuracies of around 90-95%. nih.gov
The general process for developing such a predictive model is outlined below:
| Step | Description |
| 1. Data Set Collection | A series of "Ethanone, 1-[2-(4-morpholinyl)phenyl]-" analogs with measured in vitro biological activity (e.g., enzyme inhibition, cytotoxicity) would be compiled. |
| 2. Molecular Descriptor Calculation | A wide range of molecular descriptors for each compound in the dataset would be calculated. These descriptors quantify various aspects of the molecular structure. |
| 3. Model Building | A training set of compounds is used to develop a mathematical equation that correlates the descriptors with the biological activity. Techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used. |
| 4. Model Validation | The predictive power of the QSAR model is assessed using internal and external validation techniques. A separate test set of compounds, not used in model building, is often employed to evaluate the model's performance. |
For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to build models that explain the structure-activity relationship in terms of three-dimensional fields. mdpi.commdpi.com These models can provide visual representations of regions where steric bulk, positive or negative electrostatic potential, and other properties are favorable or unfavorable for biological activity.
Descriptor Generation and Feature Selection for Molecular Properties
The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. These descriptors are numerical representations of the chemical and physical properties of a molecule. For a compound like "Ethanone, 1-[2-(4-morpholinyl)phenyl]-", a diverse set of descriptors would be generated to capture its structural features.
These descriptors can be categorized as follows:
1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).
2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, pharmacophore feature counts).
3D Descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular shape indices, solvent accessible surface area).
Physicochemical Descriptors: Properties like lipophilicity (logP), polarizability, and dipole moment. nih.gov
A hypothetical set of descriptors that could be relevant for the biological activity of "Ethanone, 1-[2-(4-morpholinyl)phenyl]-" derivatives is presented in the table below.
| Descriptor Class | Example Descriptor | Potential Relevance to Biological Activity |
| Constitutional | Molecular Weight | Influences absorption, distribution, and metabolism. |
| Topological | Balaban J index | Relates to the branching and shape of the molecule. |
| Geometric | Solvent Accessible Surface Area | Affects interactions with the biological target. |
| Electronic | Dipole Moment | Influences polar interactions with the target protein. nih.gov |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Represents the lipophilicity of the compound, affecting membrane permeability. |
| Quantum-Chemical | HOMO/LUMO energies | Relate to the molecule's electronic reactivity and stability. |
Feature selection is a critical step to identify the most relevant descriptors that contribute to the biological activity, thereby avoiding overfitting and creating a more interpretable model. ubaya.ac.id Techniques such as genetic algorithms or stepwise regression are often employed for this purpose.
Crystal Structure Prediction and Solid-State Modeling
Computational methods for crystal structure prediction and solid-state modeling can provide valuable insights into the three-dimensional arrangement of "Ethanone, 1-[2-(4-morpholinyl)phenyl]-" in the solid state. This information is crucial for understanding its physical properties, such as solubility, stability, and polymorphism.
Crystal structure prediction (CSP) methods aim to identify the most stable crystal packing arrangements based on the molecule's structure. These methods typically involve a systematic search of possible crystal structures, followed by an energy ranking using force fields or more accurate quantum mechanical methods.
The process of crystal structure prediction and solid-state modeling can be summarized as follows:
| Stage | Methodology | Outcome |
| 1. Conformational Analysis | Exploration of the flexible torsion angles within the molecule to identify low-energy conformers. | A set of plausible molecular shapes that can exist in the crystal. |
| 2. Crystal Packing Search | Generation of a large number of possible crystal packing arrangements using the low-energy conformers. | A diverse set of hypothetical crystal structures. |
| 3. Energy Minimization and Ranking | Calculation of the lattice energy for each hypothetical crystal structure to identify the most stable arrangements. | A ranked list of predicted crystal structures based on their thermodynamic stability. |
| 4. Property Calculation | For the most stable predicted structures, further calculations of physical and chemical properties can be performed. | Prediction of properties like density, powder X-ray diffraction pattern, and mechanical properties. |
These computational investigations can guide experimental crystallization efforts and aid in the characterization of the solid forms of "Ethanone, 1-[2-(4-morpholinyl)phenyl]-".
Derivatives, Analogs, and Structure Activity Relationship Studies
Systematic Synthesis of Ethanone (B97240), 1-[2-(4-morpholinyl)phenyl]- Analogs
The generation of analogs of Ethanone, 1-[2-(4-morpholinyl)phenyl]- is a strategic endeavor in medicinal chemistry to explore and optimize biological activity. This process typically involves systematic modifications to the three primary structural components of the parent molecule.
Modifications on the Phenyl Ring
Alterations to the central phenyl ring are a key strategy for modulating the electronic and steric properties of the molecule, which can significantly influence its interaction with biological targets. Common modifications include the introduction of various substituents at different positions on the ring.
For instance, the introduction of a hydroxyl group at the 4-position of the phenyl ring results in 1-[2-hydroxy-4-(4-morpholinyl)phenyl]ethanone . nih.gov This modification can introduce a hydrogen bond donor functionality, potentially altering the binding mode of the compound to its target protein. Another example involves the introduction of a chloro group, leading to compounds such as 1-(3-Chloro-phenyl)-2-morpholin-4-yl-ethanone , which can impact the lipophilicity and electronic nature of the aromatic ring.
In a related series of 2-morpholinobenzoic acid analogs, which share the 2-morpholinophenyl core, a variety of substituents have been explored. These include the placement of N-benzylamine groups at different positions on the phenyl ring, demonstrating how substitution patterns can be systematically varied to probe the pharmacophore. nih.gov
Structural Variations of the Ethanone Moiety
The ethanone group, a methyl ketone attached to the phenyl ring, is another site for synthetic modification. While direct alterations to the ethanone itself are less commonly reported for this specific scaffold, broader studies on ethanone derivatives showcase a range of possible changes. These can include the extension of the alkyl chain, the introduction of different functional groups on the methyl carbon, or the replacement of the ketone with other functionalities.
For example, in the synthesis of 1-phenyl-2-(phenylamino) ethanone derivatives, the ethanone moiety is a key building block that is further functionalized to create a library of compounds with potential inhibitory activity against the MCR-1 enzyme. nih.govnih.gov This highlights the synthetic tractability of the ethanone group for generating structural diversity.
Diversification of the Morpholine (B109124) Substituent
The morpholine ring is a common feature in many biologically active compounds due to its favorable physicochemical properties, including its ability to improve aqueous solubility. Diversification of this substituent can involve its replacement with other heterocyclic systems or modifications to the ring itself.
Studies on related scaffolds have shown that replacing the morpholine with a tetrahydropyran (B127337) (THP) ring can lead to a significant decrease or complete loss of inhibitory activity against certain enzymes, such as phosphatidylcholine-specific phospholipase C (PC-PLC). nih.gov This suggests that the nitrogen atom within the morpholine ring may be crucial for biological activity, likely through forming key hydrogen bonds or other interactions with the target protein.
Structure-Activity Relationships in Non-Clinical Models
The systematic synthesis of analogs allows for the investigation of structure-activity relationships (SAR), which are crucial for understanding how chemical structure translates into biological function.
Impact of Structural Changes on In Vitro Enzyme Kinetics
The biological activity of Ethanone, 1-[2-(4-morpholinyl)phenyl]- analogs is often assessed through in vitro enzyme inhibition assays. These studies provide quantitative data, such as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%), which are essential for establishing SAR.
In a study of 2-morpholinobenzoic acid derivatives as inhibitors of PC-PLC, several key SAR observations were made that are likely relevant to the ethanone series. The position of substituents on the central phenyl ring was found to be critical for activity. For example, moving an N-benzylamine group from the 5-position to the 4-position on the benzoic acid ring resulted in a significant loss of antiproliferative activity. nih.gov Furthermore, methylation of the benzylic nitrogen was found to be a beneficial modification, leading to some of the most biologically active compounds in the series. nih.gov
The importance of the morpholine ring was also highlighted, with its replacement by a tetrahydropyranyl (THP) moiety leading to a marked decrease in enzyme inhibition. nih.gov This underscores the specific structural requirements for potent inhibition.
Table 1: Impact of Phenyl Ring Substitution and Morpholine Analogs on PC-PLCBC Enzyme Inhibition Data adapted from a study on 2-morpholinobenzoic acid analogs, which share the 2-morpholinophenyl core structure. nih.gov
| Compound Analogy | Modification | Resulting Enzyme Activity (%) |
| Reference Analog | 2-morpholino-5-N-benzylamino benzoic acid | Potent Inhibition |
| Positional Isomer | 2-morpholino-4-N-benzylamine benzoic acid | Minimal Activity |
| Morpholine Replacement | 2-tetrahydropyranyl-5-N-benzylamine benzoic acid | Loss of Inhibitory Activity |
| Hydroxamic Acid Analog | 2-morpholino-5-N-benzylamino hydroxamic acid | Potent Inhibition |
| THP Hydroxamic Acid Analog | 2-tetrahydropyranyl-5-N-benzylamino hydroxamic acid | 2.5-fold Decrease in Potency |
This interactive table allows for the comparison of different structural modifications and their resulting impact on enzyme activity.
Correlations between Molecular Descriptors and Mechanistic Activity
Quantitative structure-activity relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. This is achieved by calculating various molecular descriptors that quantify different physicochemical properties of the molecules.
Lipophilicity (LogP): This descriptor measures the oil/water partition coefficient of a molecule and is crucial for its ability to cross cell membranes.
Electronic Properties: Descriptors such as partial charges on atoms and the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide insights into a molecule's ability to engage in electronic interactions with a target. lew.ro
Shape and Steric Descriptors: The three-dimensional shape and size of a molecule are critical for its ability to fit into the binding site of a protein.
QSAR studies on other enzyme inhibitors have demonstrated that a combination of these descriptors can be used to build predictive models of biological activity. nih.govresearchgate.net For instance, in a study of diaryl thiophen derivatives as COX-2 inhibitors, descriptors related to partial charge, shape, and hydrophobicity were found to be important for activity. nih.gov Such models can be invaluable for the rational design of new, more potent analogs.
Table 2: Common Molecular Descriptors in QSAR Studies
| Descriptor Class | Example Descriptors | Relevance to Mechanistic Activity |
| Electronic | Partial Charges, HOMO/LUMO Energies | Governs electrostatic and covalent interactions with the target. |
| Steric | Molecular Volume, Surface Area, Radius of Gyration | Determines the fit of the molecule into the binding pocket. |
| Hydrophobic | LogP, Polar Surface Area (PSA) | Influences membrane permeability and solubility. |
| Topological | Connectivity Indices | Describes the branching and connectivity of the molecular graph. |
This interactive table provides an overview of common descriptor classes used in QSAR to correlate molecular structure with biological function.
Prodrug Strategies and Controlled Release Formulations (Theoretical/Materials Science Focus)
The development of advanced drug delivery systems is a cornerstone of modern pharmaceutical science, aiming to enhance the therapeutic efficacy of active compounds by optimizing their delivery to the target site while minimizing systemic exposure. For the compound Ethanone, 1-[2-(4-morpholinyl)phenyl]- , which possesses a distinct chemical architecture with a ketone functional group and a tertiary amine within the morpholine ring, several theoretical prodrug strategies and controlled release formulations can be conceptualized from a materials science perspective. These approaches focus on leveraging the compound's inherent physicochemical properties to create sophisticated, stimuli-responsive, and targeted delivery vehicles.
Theoretical Prodrug Design
Prodrugs are inactive chemical derivatives of a drug molecule that, following administration, undergo biotransformation in vivo to release the active parent drug. acs.orgresearchgate.net This strategy is often employed to overcome undesirable properties of a drug, such as poor solubility or chemical instability. wikipedia.org For Ethanone, 1-[2-(4-morpholinyl)phenyl]- , the ketone moiety presents a prime target for chemical modification to create a bioreversible prodrug.
A plausible strategy involves the reduction of the ketone to a secondary alcohol, forming the intermediate 1-[2-(4-morpholinyl)phenyl]ethanol . This transformation is a common step in synthetic chemistry, often achieved with reducing agents like sodium borohydride. wikipedia.orgnih.gov The resulting hydroxyl group is an ideal attachment point for various promoieties, most commonly through an ester linkage. nih.gov
Ester-based prodrugs are widely utilized because they are readily cleaved by ubiquitous esterase enzymes in the body, ensuring the release of the active alcohol (which would then be oxidized back to the ketone, or the alcohol itself could be the active form). nih.gov The choice of the ester promoiety can be tailored to achieve specific goals. For instance, esterification with a dicarboxylic acid, such as succinic acid, would introduce a free carboxylic acid group, which could significantly increase the aqueous solubility of the resulting prodrug at physiological pH.
Below is a data table outlining potential ester-based prodrugs of 1-[2-(4-morpholinyl)phenyl]ethanol and the rationale for their design.
Table 1: Theoretical Ester Prodrugs of 1-[2-(4-morpholinyl)phenyl]ethanol
| Prodrug Name (Theoretical) | Promoiety | Linkage | Primary Rationale | Release Mechanism |
|---|---|---|---|---|
| 1-[2-(4-morpholinyl)phenyl]ethyl succinate | Succinic Acid | Ester | Enhance aqueous solubility | Esterase-mediated hydrolysis |
| 1-[2-(4-morpholinyl)phenyl]ethyl acetate | Acetic Acid | Ester | Increase lipophilicity for membrane permeation | Esterase-mediated hydrolysis |
Controlled Release Formulations: A Materials Science Approach
Controlled release systems are designed to release an active agent at a predetermined rate over a prolonged period. nih.gov This can be achieved by encapsulating the drug within a carrier matrix, often a polymer-based nanoparticle, which releases its payload through mechanisms like diffusion or matrix erosion. nih.govmdpi.com Given the likely hydrophobic nature of Ethanone, 1-[2-(4-morpholinyl)phenyl]- , encapsulation within polymeric nanosystems is a highly viable strategy for creating advanced formulations.
Future Research Directions and Unexplored Potential
Integration of Ethanone (B97240), 1-[2-(4-morpholinyl)phenyl]- into Complex Multi-functional Systems
A significant avenue for future research lies in utilizing Ethanone, 1-[2-(4-morpholinyl)phenyl]- as a fundamental building block for constructing sophisticated, multi-functional systems. Its distinct chemical functionalities are ripe for incorporation into larger molecular architectures.
Polymer and Materials Science: The compound could serve as a key monomer or additive in the development of novel polymers and advanced materials. chemimpex.com The morpholine (B109124) moiety can enhance solubility and act as a point for polymerization or cross-linking, while the aromatic ketone structure can contribute to thermal stability and mechanical properties. chemimpex.com Research could focus on synthesizing polymers where the compound is integrated into the main chain or as a pendant group, potentially leading to materials with specialized optical, electronic, or gas-permeability characteristics.
Metal-Organic Frameworks (MOFs): The nitrogen and oxygen atoms within the molecule, particularly the morpholine and acetyl groups, present potential coordination sites for metal ions. This suggests its utility as an organic linker in the design of new MOFs. By modifying the core structure, for example, by introducing carboxylic acid groups onto the phenyl ring, researchers could create linkers for highly porous and functional frameworks with potential applications in gas storage, separation, and catalysis.
Supramolecular Assemblies: The potential for non-covalent interactions, such as hydrogen bonding and π-π stacking, makes this molecule an interesting candidate for studies in supramolecular chemistry. Future work could explore its self-assembly properties or its role as a guest or host molecule in larger supramolecular complexes, leading to the development of new sensors, molecular switches, or drug delivery vehicles.
| Research Area | Potential Application | Key Functional Group(s) |
| Polymer Science | High-performance polymers, functional coatings | Morpholine, Acetyl Group, Phenyl Ring |
| Materials Science | Metal-Organic Frameworks (MOFs) | Morpholine Oxygen/Nitrogen, Acetyl Oxygen |
| Supramolecular Chemistry | Host-guest complexes, molecular sensors | Aromatic System, Heteroatoms |
Exploiting Novel Reactivity Patterns of the Core Scaffold
The core structure of Ethanone, 1-[2-(4-morpholinyl)phenyl]- offers diverse reaction possibilities that remain largely unexplored. A systematic investigation into its reactivity could unlock new synthetic pathways and molecular derivatives.
Ortho-Directed Reactions: The ortho-positioning of the morpholinyl and acetyl groups is a key feature. The morpholine group can act as a directing group in electrophilic aromatic substitution reactions, potentially allowing for highly regioselective functionalization of the phenyl ring.
Intramolecular Catalysis and Cyclization: The proximity of the basic morpholine nitrogen to the electrophilic carbonyl carbon of the acetyl group could facilitate unique intramolecular reactions. Research could investigate acid- or base-catalyzed intramolecular cyclization or condensation reactions to form novel heterocyclic systems. This scaffold could serve as a precursor to complex fused-ring structures not easily accessible through other means.
Acetyl Group Transformations: The acetyl group is a versatile handle for a wide range of chemical transformations. It can undergo aldol (B89426) condensations, Knoevenagel reactions, and be converted into various other functional groups (e.g., amines, halides, or more complex side chains). Exploring these reactions could lead to libraries of derivatives for screening in different applications. The synthesis of derivatives from acetophenone (B1666503) precursors is a well-established strategy in medicinal chemistry. nih.gov
Chelation and Organometallic Chemistry: The nitrogen and oxygen atoms are positioned to act as a bidentate ligand, chelating to metal centers. This suggests potential applications in catalysis, where the compound could serve as a ligand for transition metals, or in analytical chemistry as a metal ion sensor.
Advanced Spectroscopic Characterization in Complex Environments
While standard spectroscopic methods like NMR and IR are used to confirm the structure of related compounds, advanced techniques can provide deeper insights into the behavior of Ethanone, 1-[2-(4-morpholinyl)phenyl]- in more complex settings. tandfonline.comtandfonline.com
Conformational Analysis: Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could elucidate the preferred three-dimensional conformation of the molecule in solution, detailing the spatial relationship between the morpholine and acetyl substituents.
In-Situ Monitoring: Employing techniques like in-situ FTIR or Raman spectroscopy could allow researchers to monitor reactions involving the compound in real-time. This would be particularly valuable for understanding reaction mechanisms, identifying transient intermediates, and optimizing conditions for synthesizing new derivatives.
Solid-State NMR (ssNMR): For applications in materials science, ssNMR would be invaluable for characterizing the structure, dynamics, and local environment of the molecule when incorporated into polymers or MOFs. This can reveal crucial information about host-guest interactions and material properties at the molecular level.
Photophysical Studies: Investigations into the molecule's fluorescence and phosphorescence properties, using techniques like time-resolved fluorescence spectroscopy, could uncover potential for applications in organic light-emitting diodes (OLEDs), chemical sensors, or as a photolabile protecting group. The study of frontier molecular orbitals can further inform these physical properties. tandfonline.comtandfonline.com
Development of High-Throughput Screening Methodologies for New Applications
High-Throughput Screening (HTS) provides a powerful tool for rapidly assessing large numbers of compounds to discover new activities and applications. nih.gov Developing HTS protocols centered on Ethanone, 1-[2-(4-morpholinyl)phenyl]- and its derivatives could accelerate the identification of novel uses.
Combinatorial Library Synthesis: A foundational step would be to create a combinatorial library of derivatives by systematically modifying the core scaffold. This could involve varying substituents on the phenyl ring, transforming the acetyl group, or even altering the morpholine ring.
Assay Development: HTS requires robust and automated assays. Future research could focus on designing specific assays to screen the compound library for various functions. ewadirect.com Examples include:
Catalytic Activity: Developing colorimetric or fluorometric assays to screen for catalytic activity in specific organic reactions.
Biological Screening: Using cell-based assays to screen for effects on cell viability, signaling pathways, or specific enzyme inhibition. chapman.edu The search for novel inhibitors is a common application of HTS. nih.gov
Materials Discovery: Implementing automated characterization techniques to screen for desired material properties, such as thermal stability or specific binding characteristics. eurofins.com
Data Analysis and Hit Identification: HTS generates vast amounts of data. Implementing sophisticated data analysis pipelines will be crucial for identifying "hits"—compounds that show significant activity in a given screen—and for minimizing false positives. nih.gov
| HTS Component | Description | Example |
| Compound Library | A diverse collection of structurally related derivatives. | Variations on the phenyl ring and acetyl group of the core molecule. |
| Assay | A specific, measurable test for a desired property or activity. | A fluorescence-based assay to detect inhibition of a particular enzyme. ewadirect.com |
| Screening | Automated, rapid testing of the entire library using the developed assay. | Robotic liquid handlers dispensing compounds into 1536-well microplates for cellular analysis. nih.gov |
| Hit Validation | Confirmation and further characterization of promising compounds identified in the screen. | Re-synthesis and orthogonal testing of the most active derivatives. chapman.edu |
Computational Design and Validation of Next-Generation Derivatives
Computational chemistry and molecular modeling offer a predictive framework to guide synthetic efforts, saving time and resources. Applying these tools to Ethanone, 1-[2-(4-morpholinyl)phenyl]- could rationalize its properties and fast-track the design of superior derivatives.
Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric, electronic, and spectroscopic properties of the molecule and its derivatives. tandfonline.comresearchgate.net This can help in understanding its reactivity, stability, and potential for electronic applications. Calculations of frontier molecular orbitals (HOMO-LUMO) can predict reactivity and spectroscopic behavior. acs.org
Structure-Activity Relationship (SAR) Studies: By computationally modeling a series of derivatives and their predicted properties or activities, researchers can develop quantitative structure-activity relationship (QSAR) models. These models can identify which structural features are most important for a desired function and predict the activity of new, unsynthesized compounds.
Virtual Screening and Molecular Docking: In the context of drug discovery, the structure of Ethanone, 1-[2-(4-morpholinyl)phenyl]- can be used as a starting point for virtual screening of large compound databases to identify molecules with similar features but potentially higher binding affinity to a biological target. nih.govewadirect.com Molecular docking simulations can predict how these molecules might bind to the active site of an enzyme or receptor, guiding the design of more potent and selective inhibitors. nih.gov
Reaction Mechanism Simulation: Computational modeling can be employed to investigate the reaction pathways and transition states for the novel reactions proposed in section 8.2. This can provide a theoretical basis for experimental work and help in optimizing reaction conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
